N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-1-12(2-6-14)3-8-17(25)24-15-7-4-13-9-10-23-18(26)16(13)11-15/h1-2,4-7,11H,3,8-10H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYQYVUAKQSCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and bioactivity, making this compound a candidate for various therapeutic applications.
1. Modulation of Receptors
Research indicates that derivatives of tetrahydroisoquinoline compounds can act as modulators of the N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in inflammation and immune responses. The modulation of FPRL-1 may contribute to anti-inflammatory effects, making these compounds potential therapeutic agents for inflammatory diseases .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets. The tetrahydroisoquinoline structure can engage with various receptors and enzymes through hydrogen bonding and hydrophobic interactions. It may also influence signaling pathways associated with inflammation and neuronal excitability.
Case Study 1: Inflammatory Response Modulation
A study focusing on tetrahydroisoquinoline derivatives showed that these compounds could significantly reduce leukocyte trafficking during inflammatory responses. This was attributed to their ability to modulate FPRL-1 activity, indicating a potential role in treating conditions such as chronic inflammatory diseases .
Case Study 2: Anticonvulsant Efficacy
In related research involving similar compounds, notable anticonvulsant effects were documented in animal models. For example, compounds exhibiting structural similarities demonstrated protective effects against induced seizures at varying doses. This suggests that this compound may also possess similar properties worth investigating further .
Data Summary Table
Scientific Research Applications
Modulation of Receptors
A significant application of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is its ability to modulate the N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in inflammatory responses. This modulation can lead to anti-inflammatory effects, suggesting potential therapeutic roles in treating chronic inflammatory diseases.
Case Study 1: Inflammatory Response Modulation
Research has shown that derivatives of tetrahydroisoquinoline can significantly reduce leukocyte trafficking during inflammatory responses by modulating FPRL-1 activity. This suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 2: Anticonvulsant Efficacy
In studies involving similar compounds, notable anticonvulsant effects were observed in animal models. For instance, compounds with structural similarities demonstrated protective effects against induced seizures at varying doses. This indicates that this compound may also possess anticonvulsant properties worth further investigation.
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolic degradation .
Key Observations :
-
Acidic Hydrolysis : Prolonged exposure to HCl (6 M, 100°C) cleaves the amide bond, producing 3-(4-(trifluoromethyl)phenyl)propanoic acid and 7-amino-1,2,3,4-tetrahydroisoquinolin-1-one.
-
Basic Hydrolysis : NaOH (1 M, 80°C) generates the sodium salt of the carboxylic acid and the corresponding amine .
Nucleophilic Substitution at the Tetrahydroisoquinolinone Ring
The ketone group in the tetrahydroisoquinolinone scaffold participates in nucleophilic additions. For example:
-
Reductive Amination : Reaction with NaBH₃CN and primary amines (e.g., methylamine) yields secondary amines via imine intermediate formation .
-
Grignard Reagents : Addition of organomagnesium halides (e.g., MeMgBr) produces tertiary alcohols .
Mechanistic Pathway :
-
Imine Formation : Ketone reacts with amine to form an imine intermediate.
-
Reduction : NaBH₃CN reduces the imine to a secondary amine .
Electrophilic Aromatic Substitution (EAS)
The 4-(trifluoromethyl)phenyl group directs electrophilic substitution to the meta position due to the electron-withdrawing CF₃ group. Reported reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position .
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Halogenation : Br₂/FeBr₃ adds bromine to the same position .
Example :
Nitration :
3-(4-(Trifluoromethyl)phenyl)propanamide → 3-(3-Nitro-4-(trifluoromethyl)phenyl)propanamide (Yield: 68%) .
Functionalization of the Propanamide Chain
The propanamide linker undergoes modifications such as:
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Oxidation : KMnO₄ in acidic conditions oxidizes the α-carbon to a ketone .
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH generates N-alkylated derivatives .
Photochemical and Thermal Degradation
The compound exhibits stability under ambient light but degrades under UV irradiation (λ = 254 nm) via radical-mediated pathways. Thermal decomposition above 200°C generates volatile trifluoromethyl byproducts .
Degradation Products :
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UV Exposure : 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one and 4-(trifluoromethyl)benzoic acid.
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Thermal Decomposition : Trifluoromethane (CF₃H) and CO₂ detected via GC-MS .
Enzymatic Biotransformation
In vitro studies with human liver microsomes indicate cytochrome P450-mediated oxidation at the tetrahydroisoquinolinone ring, forming hydroxylated metabolites .
| Enzyme | Metabolite | Relative Abundance (%) | Reference |
|---|---|---|---|
| CYP3A4 | 7-Hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline derivative | 42 |
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares structural homology with two analogs from the provided evidence (see Table 1):
Table 1: Structural Comparison
Key Observations :
Core Structure: All three compounds feature a tetrahydroisoquinolin scaffold, but the target compound lacks the ether-oxygen linker present in the analogs .
The 1-oxo group in the target compound may increase polarity, improving solubility but reducing membrane permeability relative to the methylbutanoyl or propanoyl groups in the analogs.
Linker Variability: The target compound uses a propanamide linker directly attached to the tetrahydroisoquinolin core, whereas the analogs employ ether-oxygen or butanamide linkers, which could alter conformational flexibility and biological activity.
Pharmacological Implications
- Target Compound : The trifluoromethyl group may improve selectivity for hydrophobic binding pockets in enzymes or receptors, while the 1-oxo group could facilitate interactions with polar residues.
- Analog V015-9088: The 4-methylphenyl and propanoyl groups might reduce metabolic clearance compared to the target compound’s trifluoromethyl group .
Physicochemical Properties
Hypothetical Comparison (based on substituent trends):
Preparation Methods
Nitro-Group Installation and Cyclization
- Imine Formation : 4-Nitrohomophthalic anhydride is reacted with N-Boc-1,3-diaminopropane in tetrahydrofuran (THF) to form a Schiff base.
- Cyclization : The imine undergoes thermal cyclization at 80–100°C to yield 7-nitro-3,4-dihydroisoquinolin-1(2H)-one.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline.
Key Reaction Conditions :
- Solvent: THF or DMF
- Temperature: 80°C for cyclization
- Catalyst: 10% Pd/C for hydrogenation
- Yield: 75–85% after purification by silica chromatography.
Preparation of 3-(4-(Trifluoromethyl)Phenyl)Propanoyl Chloride
The trifluoromethylphenyl propanoyl side chain is synthesized via Friedel–Crafts acylation or Grignard addition, followed by oxidation.
Friedel–Crafts Acylation
- Acylation : 4-Trifluoromethylbenzene reacts with acrylic acid in the presence of AlCl₃ to form 3-(4-(trifluoromethyl)phenyl)propanoic acid.
- Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the acyl chloride.
Analytical Data :
- ¹H NMR (CDCl₃): δ 7.65 (d, J = 8 Hz, 2H, ArH), 7.52 (d, J = 8 Hz, 2H, ArH), 3.12 (t, 2H, CH₂CO), 2.85 (t, 2H, CH₂CF₃).
- Yield : 90% for acylation; 95% for chlorination.
Amide Coupling
The final step involves coupling the tetrahydroisoquinolin-7-amine with 3-(4-(trifluoromethyl)phenyl)propanoyl chloride.
Coupling Methodology
- Base-Assisted Reaction : The amine (1 equiv) reacts with the acyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Workup : The mixture is stirred at 0–5°C for 2 hours, followed by aqueous extraction and solvent evaporation.
Optimization Notes :
- Excess acyl chloride ensures complete conversion.
- Low temperatures minimize side reactions (e.g., over-acylation).
Characterization :
- HRMS : m/z 406.1423 [M+H]⁺ (calc. 406.1426).
- ¹³C NMR : 172.8 (C=O), 140.2 (CF₃-C), 126.5 (ArC), 45.3 (CH₂NH).
Alternative Synthetic Routes
Reductive Amination Approach
A secondary route involves reductive amination of 7-nitro-tetrahydroisoquinolinone with 3-(4-(trifluoromethyl)phenyl)propanal, followed by nitro reduction. However, this method yields <60% due to competing imine hydrolysis.
Solid-Phase Synthesis
Immobilizing the tetrahydroisoquinolinone core on Wang resin enables iterative coupling, though scalability is limited.
Analytical and Spectroscopic Validation
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, NH), 7.72 (d, 2H, ArH), 7.58 (d, 2H, ArH), 4.32 (m, 2H, CH₂N) |
| IR | 1675 cm⁻¹ (C=O stretch), 1325 cm⁻¹ (C-F stretch) |
| HPLC Purity | 99.2% (C18 column, 70:30 MeOH:H₂O) |
Challenges and Optimization
- Regioselectivity : Directing nitro groups to position 7 requires electron-deficient aryl substrates.
- Trifluoromethyl Stability : The CF₃ group necessitates anhydrous conditions to prevent hydrolysis during acylation.
- Amine Protection : Boc groups are preferred over benzyl due to milder deprotection conditions (TFA/DCM).
Industrial Scalability Considerations
- Cost Efficiency : Homophthalic anhydride routes are preferred for large-scale synthesis (>1 kg).
- Green Chemistry : Replacing SOCl₂ with polymer-supported chlorinating agents reduces waste.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how can reaction yields be optimized?
- Methodological Answer : Begin with modular synthesis:
- Step 1 : Prepare the tetrahydroisoquinolinone core via cyclization of appropriate aryl ethylamine precursors (e.g., using oxalyl chloride for amide bond formation, as demonstrated in similar isoquinoline syntheses) .
- Step 2 : Introduce the trifluoromethylphenyl moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (dioxane/water) .
- Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, stoichiometry). Flow chemistry systems can enhance reproducibility and scalability .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Prioritize:
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.0 ppm for trifluoromethylphenyl) and amide carbonyl signals (δ ~165–170 ppm). Compare with literature data for analogous tetrahydroisoquinoline derivatives .
- FTIR : Confirm carbonyl stretches (C=O at ~1620–1680 cm⁻¹) and N-H bending (amide I/II bands) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion).
Advanced Research Questions
Q. How can researchers elucidate the enzyme inhibition mechanisms of this compound, particularly interactions involving its tetrahydroisoquinoline core?
- Methodological Answer :
- Kinetic Studies : Perform enzyme assays (e.g., fluorogenic substrates) to determine IC₅₀ values under varying substrate concentrations.
- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding modes. If structural data is unavailable, conduct molecular docking (e.g., AutoDock Vina) with homology models of target enzymes (e.g., kinases or proteases) .
- Mutagenesis : Identify critical binding residues by comparing activity against enzyme mutants .
Q. What experimental approaches resolve discrepancies in bioactivity data across different cell lines or in vitro models?
- Methodological Answer :
- Dose-Response Curves : Standardize assays using identical cell passages, serum concentrations, and incubation times to minimize variability .
- Off-Target Screening : Use broad-spectrum kinase/protease panels to identify unintended interactions.
- Metabolic Stability Testing : Assess compound stability in cell lysates to rule out degradation artifacts .
Q. How can computational modeling enhance understanding of this compound’s binding affinities and selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to study conformational changes over time.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with varying substituents (e.g., trifluoromethyl vs. methyl groups) .
- Pharmacophore Mapping : Align structural features (e.g., hydrogen-bond acceptors in the propanamide chain) with known active inhibitors .
Q. What are key considerations for designing stability studies under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40–60°C), and oxidative stress (H₂O₂). Monitor degradation via LC-MS .
- Metabolite Identification : Use hepatic microsomes or S9 fractions to predict Phase I/II metabolites. Compare fragmentation patterns with synthetic standards .
- Solid-State Stability : Analyze crystallinity (PXRD) and hygroscopicity (DVS) to assess shelf-life under varying humidity .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry or UV-Vis.
- Co-Solvent Systems : Evaluate solubility enhancement via cyclodextrin inclusion complexes or lipid-based formulations .
- Thermodynamic vs. Kinetic Solubility : Distinguish equilibrium solubility (shake-flask method) from kinetic solubility (high-throughput screening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
